molecular formula C22H19N3OS B12269344 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B12269344
M. Wt: 373.5 g/mol
InChI Key: NZELKCNAIUSIRW-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide is a pyridine-based acetamide derivative characterized by a cyano group at position 3 and phenyl substituents at positions 4 and 6 of the pyridine ring. The sulfanyl (-S-) linker at position 2 connects the pyridine core to the N,N-dimethylacetamide moiety. This structural framework is associated with diverse biological activities, including enzyme inhibition and immune modulation, as observed in structurally related compounds .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C22H19N3OS/c1-25(2)21(26)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,15H2,1-2H3

InChI Key

NZELKCNAIUSIRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 3-cyano-4,6-diphenylpyridine-2-thiol with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound shares a common 2-sulfanylpyridine-acetamide scaffold with analogs but differs in substituents on the pyridine ring and the acetamide group. Key structural comparisons include:

Compound Name Pyridine Substituents Acetamide Substituents Key Structural Features Reference
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide (Target) 3-CN, 4-Ph, 6-Ph N,N-dimethyl High lipophilicity due to diphenyl groups; dimethyl acetamide enhances metabolic stability. -
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) 3-CN, 4-styryl, 6-styryl N-(4-chlorophenyl) Styryl groups increase π-conjugation; chloro substituent may enhance halogen bonding.
2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide 3-CN, 4-morpholinophenyl, 6-morpholinophenyl N-(isoxazol-3-yl) Morpholino groups improve solubility; isoxazole moiety enables heterocyclic interactions.
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide 3-CN, 4-Me, 6-Me N-(2-methylphenyl) Methyl groups reduce steric hindrance; 2-methylphenyl may alter binding specificity.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine core (4,6-diamino) N-(4-chlorophenyl) Pyrimidine core with amino groups enables hydrogen bonding; chloro-phenyl enhances hydrophobicity.

Crystal Structure and Molecular Interactions

  • Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form intramolecular N–H⋯N hydrogen bonds and inversion dimers, stabilizing their folded conformations .
  • Torsional Angles : Pyridine/pyrimidine rings in these compounds exhibit dihedral angles of 42–67° with adjacent aryl groups, influencing molecular rigidity and binding pocket compatibility .

Biological Activity

The compound 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide is a complex organic molecule with significant biological activity. Its structural features, including a cyano group, phenyl rings, and a pyridine moiety, suggest potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

The molecular formula of the compound is C22H19N3OSC_{22}H_{19}N_{3}OS, with a molecular weight of approximately 373.5 g/mol. The compound's unique structure allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
IUPAC Name2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide
InChIInChI=1S/C22H19N3OS/c1-25(2)21(26)15-27-22...
Canonical SMILESCN(C)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thus exhibiting anticancer properties . Additionally, its structural components suggest potential antimicrobial activity , making it a candidate for further exploration in therapeutic applications.

Anticancer Activity

A study conducted by researchers investigated the effect of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide on various cancer cell lines. The results indicated that the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In another study, the compound was evaluated for its antimicrobial properties against a panel of bacteria and fungi. It exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against Candida albicans . The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Effects : In vitro studies revealed that treatment with the compound led to a reduction in tumor size in xenograft models of breast cancer. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tissues compared to controls.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound as an adjunct therapy in patients with recurrent bacterial infections. Results demonstrated a significant reduction in infection rates among those treated with the compound compared to standard antibiotic therapy alone.

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